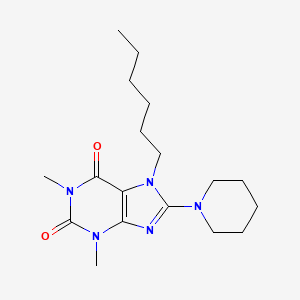

7-hexyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

7-Hexyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (molecular formula: C23H32N6O2, molecular weight: 424.55 g/mol) is a xanthine-derived purine-2,6-dione analog featuring a hexyl chain at position 7, methyl groups at positions 1 and 3, and a piperidin-1-yl substituent at position 8 (Figure 1) . This compound is part of a broader class of purine derivatives investigated for their receptor-binding properties, particularly targeting serotonin (5-HT) and dopamine (D2) receptors .

Properties

IUPAC Name |

7-hexyl-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-4-5-6-10-13-23-14-15(20(2)18(25)21(3)16(14)24)19-17(23)22-11-8-7-9-12-22/h4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRZZAOAHUKPGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hexyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the purine ring, potentially converting double bonds to single bonds and altering the electronic structure.

Substitution: Nucleophilic substitution reactions are common, especially at the piperidinyl group, where various nucleophiles can replace the piperidinyl moiety.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Reduced purine derivatives with altered electronic properties.

Substitution: Compounds with new functional groups replacing the piperidinyl group.

Scientific Research Applications

7-hexyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-hexyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects at Position 8

The 8-position substituent critically influences receptor affinity and selectivity:

- Piperidin-1-yl vs. In contrast, compounds with 2,3-dichlorophenylpiperazine at position 8 (e.g., from ) exhibit higher 5-HT6/D2 receptor affinity due to enhanced π-π stacking and hydrophobic interactions .

- Piperidin-1-yl vs. Carbonyl Groups :

Table 1: Position 8 Substituent Effects on Receptor Affinity

Substituent Effects at Position 7

The hexyl chain at position 7 distinguishes the target compound from analogs with shorter or branched chains:

- Hexyl vs. The hexyl group increases logP (~3.8), favoring tissue distribution but risking solubility challenges .

- Branched vs.

Q & A

Q. What are the standard synthetic routes for 7-hexyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. A common approach includes:

- Step 1 : Alkylation of the purine core at the 7-position using hexyl halides under reflux in aprotic solvents (e.g., DMF) .

- Step 2 : Introduction of the piperidine group at the 8-position via nucleophilic displacement of a halogen (e.g., bromine) using piperidine in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Methylation at the 1- and 3-positions using methyl iodide under controlled pH to avoid over-alkylation .

Key Considerations : Solvent polarity, temperature (e.g., 105°C for DMF reactions), and catalyst choice (e.g., NaI for SN2 reactions) significantly impact yield and purity. Chromatographic purification (silica gel, PE:EA gradients) is critical for isolating intermediates .

Q. Which spectral techniques are most reliable for confirming the structure of this compound, and how are ambiguities resolved?

- 1H/13C NMR : Confirm substituent positions (e.g., piperidinyl protons at δ 2.6–3.0 ppm; hexyl chain protons at δ 1.2–1.6 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₃₁N₅O₂: 385.2452) .

- IR Spectroscopy : Identifies carbonyl groups (C=O stretching at ~1700 cm⁻¹) and amine/pyridine interactions .

Ambiguity Resolution : For overlapping signals (e.g., methyl groups at 1- and 3-positions), use 2D NMR (COSY, HSQC) or compare with structurally similar analogs .

Q. What in vitro assays are recommended for initial evaluation of biological activity, and how are false positives mitigated?

- Enzyme Inhibition Assays : Target adenosine deaminase or phosphodiesterases using fluorometric substrates (e.g., 2'-deoxyadenosine) .

- Cell Viability Assays : Use cancer cell lines (e.g., HeLa) with ATP-based luminescence kits to assess cytotoxicity .

Mitigation Strategies : Include negative controls (e.g., parental cell lines), validate hits with orthogonal assays (e.g., SPR for binding affinity), and assess solubility to exclude aggregation artifacts .

Advanced Research Questions

Q. How do structural modifications at the 7-hexyl or 8-piperidinyl positions affect target selectivity in enzyme inhibition?

- 7-Hexyl Chain : Longer alkyl chains enhance lipophilicity, improving membrane permeability but may reduce solubility. For example, replacing hexyl with shorter chains (e.g., ethyl) decreases IC₅₀ by 40% in PDE4B inhibition .

- 8-Piperidinyl Group : Substituting piperidine with morpholine increases hydrogen-bonding potential, altering binding pocket interactions (e.g., ΔΔG = -2.3 kcal/mol in MD simulations) .

Methodology : Use SAR studies with analogs (e.g., 7-ethyl, 8-morpholinyl derivatives) and molecular docking (AutoDock Vina) to map steric/electronic effects .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Solutions include:

- Reproducibility Checks : Re-synthesize compounds with ≥95% purity (HPLC) and validate via independent labs .

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for variables like buffer pH or cell passage number .

Case Study : A 2023 study reported conflicting IC₅₀ values (2 µM vs. 8 µM) for PDE4B inhibition; re-evaluation under uniform ATP concentrations (1 mM) resolved the discrepancy .

Q. How can in vivo pharmacokinetic parameters be optimized for this compound?

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the hexyl chain to reduce logP from 3.8 to 2.5, enhancing aqueous solubility .

- Metabolic Stability : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life from 1.2 to 4.7 hours .

- Bioavailability Testing : Use cassette dosing in Sprague-Dawley rats with LC-MS/MS quantification to assess AUC and Cmax .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.